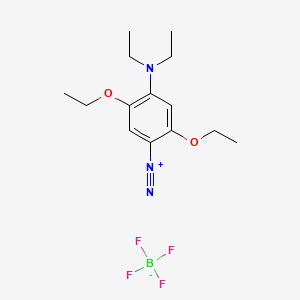
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with diethylamino and diethoxy groups, and it is stabilized by a tetrafluoroborate anion (BF₄⁻).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)-2,5-diethoxyaniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The resulting diazonium salt is then stabilized by the addition of tetrafluoroboric acid (HBF₄), leading to the precipitation of this compound as a solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes:
- Ensuring precise control of reaction temperatures and conditions to maintain the stability of the diazonium salt.
- Utilizing continuous flow reactors to enhance safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr) are commonly used as catalysts.
Azo Coupling: Typically performed in alkaline conditions using sodium hydroxide (NaOH).
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are often used as reducing agents.
Major Products
Substitution: Halogenated derivatives, phenols, and other substituted benzene compounds.
Coupling: Azo dyes and pigments.
Reduction: 4-(Diethylamino)-2,5-diethoxyaniline.
科学研究应用
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways include:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating substitution reactions with nucleophiles.
Azo Coupling: The diazonium group couples with electron-rich aromatic compounds to form azo bonds, which are important in dye chemistry.
相似化合物的比较
Similar Compounds
- 4-(Diethylamino)-2,5-dimethoxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dihydroxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dichlorobenzenediazonium tetrafluoroborate
Uniqueness
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both diethylamino and diethoxy groups, which influence its reactivity and solubility. These substituents can enhance the compound’s stability and make it suitable for specific applications in dye synthesis and organic transformations.
属性
CAS 编号 |
68052-06-2 |
|---|---|
分子式 |
C14H22BF4N3O2 |
分子量 |
351.15 g/mol |
IUPAC 名称 |
4-(diethylamino)-2,5-diethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H22N3O2.BF4/c1-5-17(6-2)12-10-13(18-7-3)11(16-15)9-14(12)19-8-4;2-1(3,4)5/h9-10H,5-8H2,1-4H3;/q+1;-1 |
InChI 键 |
QBHJWGNOOPKIRU-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C(=C1)OCC)[N+]#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


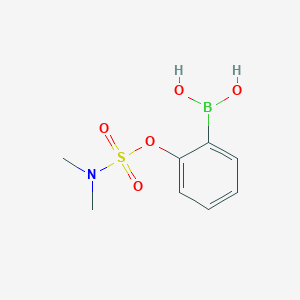
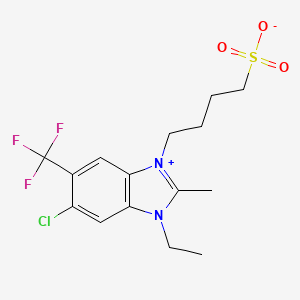
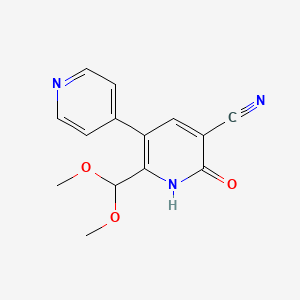
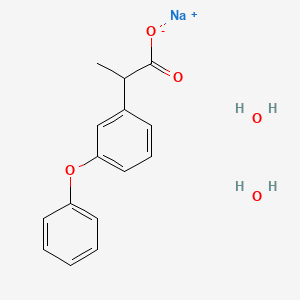
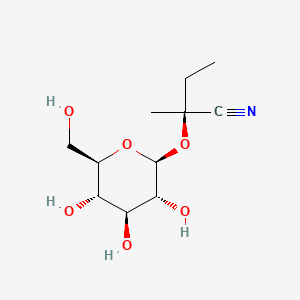
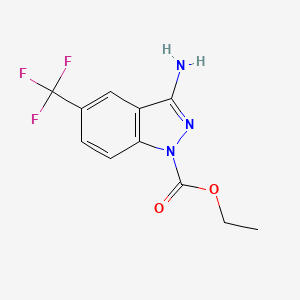
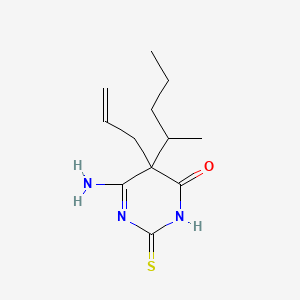
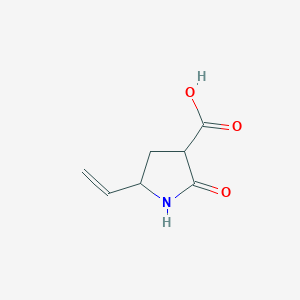
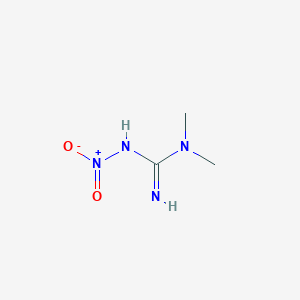
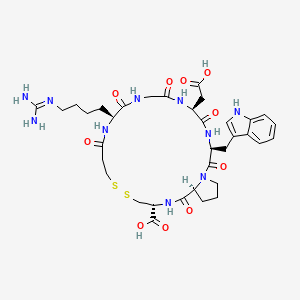
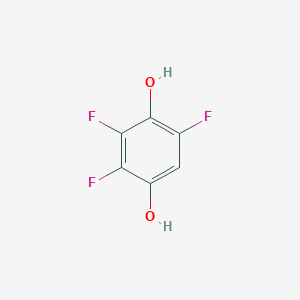
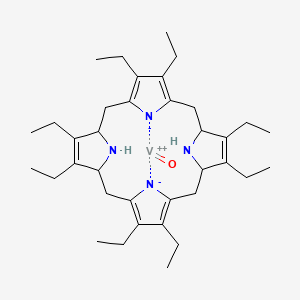
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
